molecular formula C19H26N2O6 B3167150 N-[4-(Cyclohexanecarbonyl-amino)-2,5-dimethoxy-phenyl]-succinamic acid CAS No. 917562-36-8

N-[4-(Cyclohexanecarbonyl-amino)-2,5-dimethoxy-phenyl]-succinamic acid

Cat. No.: B3167150
CAS No.: 917562-36-8
M. Wt: 378.4 g/mol
InChI Key: YPTWLOYLSBVFCO-UHFFFAOYSA-N
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Description

N-[4-(Cyclohexanecarbonyl-amino)-2,5-dimethoxy-phenyl]-succinamic acid is a succinamic acid derivative characterized by a phenyl ring substituted with a cyclohexanecarbonyl-amino group at the 4-position and methoxy groups at the 2- and 5-positions. The succinamic acid moiety (HOOC-CH2-CH2-CONH-) is linked to the substituted aromatic system, conferring both lipophilic and hydrogen-bonding properties.

Properties

IUPAC Name

4-[4-(cyclohexanecarbonylamino)-2,5-dimethoxyanilino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O6/c1-26-15-11-14(21-19(25)12-6-4-3-5-7-12)16(27-2)10-13(15)20-17(22)8-9-18(23)24/h10-12H,3-9H2,1-2H3,(H,20,22)(H,21,25)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTWLOYLSBVFCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CCC(=O)O)OC)NC(=O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods: Industrial production methods for N-[4-(Cyclohexanecarbonyl-amino)-2,5-dimethoxy-phenyl]-succinamic acid typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N-[4-(Cyclohexanecarbonyl-amino)-2,5

Biological Activity

N-[4-(Cyclohexanecarbonyl-amino)-2,5-dimethoxy-phenyl]-succinamic acid is a compound of interest due to its potential biological activities. This article presents an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a cyclohexanecarbonyl group, dimethoxy substitutions, and a succinamic acid moiety. Its molecular formula is C28H30N2O4C_{28}H_{30}N_{2}O_{4} with a molecular weight of 454.55 g/mol. The structural representation can be summarized as follows:

  • IUPAC Name : N-(4-benzamido-2,5-dimethoxyphenyl)-4-phenylbenzamide
  • Molecular Weight : 454.55 g/mol
  • Chemical Formula : C28H30N2O4C_{28}H_{30}N_{2}O_{4}

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Serotonin Receptors : Research indicates that compounds with similar structures often exhibit activity at serotonin receptors (5-HT receptors), particularly 5-HT2A and 5-HT2C, which are implicated in mood regulation and other neuropsychological functions .
  • Heat Shock Proteins : There is emerging evidence that derivatives of this compound may act as inhibitors of heat shock protein 70 (Hsp70), which plays a crucial role in cancer cell survival and proliferation .
  • Anti-inflammatory Activity : Some analogs have demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Biological Activity Data

Activity Type IC50 Value Target Reference
Serotonin Receptor Agonist0.1 - 3 mg/kg5-HT2A, 5-HT2C
Hsp70 InhibitionNot specifiedCancer cells
Anti-inflammatoryVariablePro-inflammatory cytokines

Case Studies and Research Findings

  • Case Study on Serotonin Activity :
    A study evaluated the agonistic properties of structurally related compounds at serotonin receptors. It was found that certain derivatives elicited significant head-twitch responses in animal models, indicating strong serotonergic activity. This suggests potential applications in treating mood disorders .
  • Anti-inflammatory Effects :
    In vitro studies have shown that analogs can reduce the secretion of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharide (LPS), highlighting their potential as anti-inflammatory agents .
  • Cancer Research :
    Compounds similar to this compound have been investigated for their ability to inhibit Hsp70 in various cancer cell lines. This inhibition leads to increased apoptosis and decreased cell viability, suggesting a promising avenue for cancer therapy .

Scientific Research Applications

Medicinal Chemistry

1. Antibody-Drug Conjugates (ADCs)
The compound has been investigated for its potential use in the development of antibody-drug conjugates. These conjugates are designed to deliver cytotoxic agents directly to cancer cells, minimizing damage to healthy tissues. The unique structural features of N-[4-(Cyclohexanecarbonyl-amino)-2,5-dimethoxy-phenyl]-succinamic acid allow it to be linked to antibodies, enhancing the specificity and efficacy of cancer treatments .

2. Histone Methyltransferase Inhibitors
Research has indicated that derivatives of this compound may act as inhibitors of histone lysine methyltransferases, such as EHMT1/2 (GLP/G9a). These enzymes play a crucial role in epigenetic regulation and are implicated in various cancers. By inhibiting these enzymes, the compound could potentially reverse aberrant gene silencing associated with tumorigenesis .

Cancer Therapy

1. Targeted Cancer Treatments
The compound's ability to selectively target cancer cells can be leveraged for developing new targeted therapies. Its incorporation into therapeutic agents could enhance the delivery and effectiveness of chemotherapeutic drugs, particularly in hard-to-treat cancers .

2. Co-Crystal Structures
Studies utilizing co-crystal structures of this compound with target proteins have provided insights into its binding mechanisms. This information is invaluable for optimizing the structure-activity relationship (SAR) of related compounds, leading to more effective anticancer agents .

Biochemical Research

1. Enzyme Inhibition Studies
The compound has been used in studies aimed at understanding enzyme mechanisms and developing inhibitors for specific biochemical pathways. Its structural properties enable it to serve as a lead compound for synthesizing new inhibitors that can modulate enzyme activity involved in various diseases .

2. Drug Design and Development
In drug design, this compound serves as a scaffold for synthesizing novel compounds with enhanced pharmacological properties. Researchers are exploring modifications to its structure to improve solubility, bioavailability, and selectivity towards biological targets .

Summary Table of Applications

Application AreaDescription
Antibody-Drug Conjugates (ADCs)Enhances specificity and efficacy in targeting cancer cells
Histone Methyltransferase InhibitorsPotential inhibitors for epigenetic regulation in cancer
Targeted Cancer TreatmentsImproves delivery and effectiveness of chemotherapeutic agents
Co-Crystal StructuresProvides insights into binding mechanisms for optimized drug design
Enzyme Inhibition StudiesServes as a lead compound for synthesizing new enzyme inhibitors
Drug Design and DevelopmentScaffold for novel compounds with improved pharmacological properties

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid

  • Structure : Features a chalcone backbone (α,β-unsaturated ketone) conjugated to a succinamic acid group and a 2,5-dimethoxyphenyl substituent .
  • Key Differences: The chalcone core introduces π-conjugation and planar rigidity, unlike the flexible cyclohexanecarbonyl group in the target compound. The propenoyl group may enhance electrophilicity, increasing reactivity toward nucleophiles compared to the amide-linked cyclohexane in the target molecule.
  • Synthesis : Prepared via Claisen-Schmidt condensation followed by amidation with succinic anhydride, contrasting with the target compound’s likely amide-coupling pathways .

N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]succinamic Acid

  • Structure: Contains a boronate ester at the phenyl 4-position, replacing the cyclohexanecarbonyl-amino group .
  • Key Differences :
    • The boronate ester enables Suzuki-Miyaura cross-coupling reactions, offering synthetic versatility absent in the target compound.
    • Increased polarity due to the boronate may reduce membrane permeability compared to the lipophilic cyclohexane group.
  • Applications : Likely used in bioconjugation or as a protease inhibitor probe, differing from the target compound’s undefined pharmacological profile .

N-(3,5-Dichlorophenyl)succinamic Acid (NDPS)

  • Structure : Dichlorophenyl substituents at the 3- and 5-positions, lacking methoxy or cyclohexane groups .
  • Key Differences: Chlorine atoms increase electronegativity and metabolic susceptibility (e.g., cytochrome P450-mediated hydroxylation) compared to methoxy groups.
  • Metabolism : Hepatic activation via oxidative pathways contrasts with the target compound’s unstudied metabolic fate .

N-(6-Substituted-Benzothiazol-2-yl)-succinamic Acids

  • Structure : Benzothiazole ring replaces the phenyl system, with substitutions at the 6-position .
  • Demonstrated antimicrobial activity against bacterial isolates, suggesting a broader biological scope than the target compound .

Structural and Functional Data Table

Compound Name Substituents (Phenyl Ring) Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 2,5-OMe, 4-cyclohexanecarbonyl ~363.4* Lipophilic, hydrogen-bonding
4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)propenoyl]phenyl}amino)-4-oxobutanoic Acid 2,5-OMe, 4-propenoyl ~385.4 Electrophilic, chalcone reactivity
N-[4-(Tetramethyl-dioxaborolan-2-yl)phenyl]succinamic Acid 4-boronate ester 319.2 Suzuki coupling, polar
NDPS 3,5-Cl 262.1 Nephrotoxic, cytochrome P450 substrates
N-(6-Substituted-Benzothiazol-2-yl)-succinamic Acid 6-substituent (e.g., Cl, OMe) Varies Antimicrobial, fluorescent

*Estimated based on molecular formula.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-[4-(Cyclohexanecarbonyl-amino)-2,5-dimethoxy-phenyl]-succinamic acid, and how can purity be ensured?

  • Answer : Synthesis typically involves coupling cyclohexanecarbonyl chloride with a substituted aniline intermediate (e.g., 4-amino-2,5-dimethoxyphenylsuccinamic acid) under anhydrous conditions. Key steps:

  • Step 1 : Protect the amine group of the aniline derivative using a Boc or Fmoc strategy to prevent side reactions.
  • Step 2 : React with cyclohexanecarbonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–5°C.
  • Purification : Use membrane separation technologies (e.g., nanofiltration) to remove unreacted reagents . Confirm purity via HPLC with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid; gradient elution) and compare against reference standards .

Q. How can the compound’s solubility and stability be optimized for in vitro assays?

  • Answer :

  • Solubility : Test in DMSO (primary solvent) and dilute with aqueous buffers (pH 4–8). Use surfactants like Tween-80 for hydrophobic media.
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 1 month) with periodic HPLC analysis. Stabilize with antioxidants (e.g., BHT) if degradation occurs via oxidation .

Q. What spectroscopic techniques are most effective for structural characterization?

  • Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6 to confirm the cyclohexanecarbonyl group (δ 1.2–2.1 ppm for cyclohexyl protons) and succinamic acid backbone (δ 2.4–2.6 ppm for methylene groups).
  • HRMS : Employ ESI+ mode to verify molecular ion peaks (expected [M+H]+: calculated for C20H27N2O6C_{20}H_{27}N_2O_6).
  • IR : Identify amide I/II bands (~1650 cm1^{-1}) and methoxy C-O stretches (~1250 cm1^{-1}) .

Advanced Research Questions

Q. What computational strategies can predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., γ-secretase for Alzheimer’s research). Parameterize the compound’s partial charges via DFT (B3LYP/6-31G* basis set).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonding and hydrophobic interactions with PLUMED .

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Answer :

  • Step 1 : Cross-validate assay conditions (e.g., cell lines, incubation time, and compound concentration).
  • Step 2 : Perform meta-analysis using tools like RevMan to identify heterogeneity sources (e.g., batch variability or impurity profiles).
  • Step 3 : Replicate studies under standardized protocols, referencing CRDC guidelines for experimental design .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Answer :

  • Scale-Up Issues : Optimize reaction kinetics (e.g., using microfluidic reactors for controlled mixing) and avoid racemization during workup.
  • Chiral Purity : Monitor via chiral HPLC (Chiralpak IA column; hexane:isopropanol 80:20). Implement crystallization-induced asymmetric transformation (CIAT) if needed .

Q. How does the compound’s pharmacokinetic profile influence experimental design for in vivo studies?

  • Answer :

  • ADME Profiling : Use in silico tools (e.g., SwissADME) to predict logP (~2.5) and bioavailability.
  • Dosing Strategy : Conduct pilot PK studies in rodents with LC-MS/MS quantification. Adjust dosing frequency based on half-life (e.g., bid if t1/2t_{1/2} < 6 hours) .

Methodological Framework for Research

  • Theoretical Basis : Align studies with frameworks like enzyme inhibition kinetics or QSAR models to contextualize findings .
  • Data Validation : Use CRDC-compliant process control tools (e.g., PAT for real-time purity monitoring) .
  • Safety Protocols : Follow guidelines in for PPE and waste disposal to mitigate occupational hazards .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(Cyclohexanecarbonyl-amino)-2,5-dimethoxy-phenyl]-succinamic acid
Reactant of Route 2
N-[4-(Cyclohexanecarbonyl-amino)-2,5-dimethoxy-phenyl]-succinamic acid

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